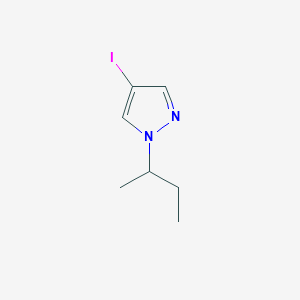

1-(sec-Butyl)-4-iodo-1H-pyrazole

Description

Significance of Pyrazole (B372694) Core in Chemical Synthesis and Research

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern chemical research and development. Its unique structural and electronic properties make it a privileged scaffold in medicinal chemistry and materials science. The presence of the pyrazole core in a molecule can confer a range of biological activities, and numerous pyrazole-containing compounds have been developed as therapeutic agents.

The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity. This has led to the discovery of pyrazole derivatives with a wide spectrum of pharmacological effects.

Role of Halogenated Pyrazoles as Versatile Intermediates

Halogenated pyrazoles, particularly iodo-pyrazoles, are highly valuable intermediates in organic synthesis. The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in various cross-coupling reactions. This reactivity allows for the facile introduction of a wide array of functional groups onto the pyrazole ring, a critical step in the synthesis of complex molecules.

The strategic placement of an iodine atom on the pyrazole core opens up a gateway to a multitude of chemical transformations, including but not limited to Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are instrumental in constructing carbon-carbon and carbon-heteroatom bonds, forming the basis for the synthesis of diverse and complex molecular architectures. For instance, 4-iodopyrazoles can be utilized in copper-catalyzed coupling reactions to form new C-O bonds. nih.gov

Specific Research Context of 1-(sec-Butyl)-4-iodo-1H-pyrazole and Related Analogues

1-(sec-Butyl)-4-iodo-1H-pyrazole is a specific example of a halogenated pyrazole that serves as a building block in synthetic chemistry. The sec-butyl group at the N1 position influences the compound's solubility and steric properties, which can be a crucial factor in directing the outcome of chemical reactions.

While specific research applications of 1-(sec-Butyl)-4-iodo-1H-pyrazole are not extensively documented in publicly available literature, its structural motifs are found in compounds of interest for chemical and biological studies. Research into the reactivity of N-substituted 4-iodopyrazoles provides context for the potential utility of this compound. For example, in a study exploring CuI-catalyzed C-O coupling reactions between various N-substituted 4-iodopyrazoles and alcohols, the analogue with a sec-butyl group was investigated. nih.gov Interestingly, under the specific reaction conditions, the desired coupling product was not formed, yielding 0% of the 4-alkoxy-1-(sec-butyl)-1H-pyrazole. nih.gov This highlights the nuanced reactivity of such substituted pyrazoles, where the nature of the N-substituent can significantly impact the reaction's success.

The synthesis of various N-substituted pyrazoles, including those with alkyl groups like sec-butyl, is a fundamental aspect of creating libraries of compounds for screening and development. The general synthetic routes to such compounds often involve the initial formation of the pyrazole ring, followed by N-alkylation and subsequent halogenation.

Below are tables detailing the properties of 1-(sec-Butyl)-4-iodo-1H-pyrazole and some of its related analogues.

Chemical Data Tables

Table 1: Properties of 1-(sec-Butyl)-4-iodo-1H-pyrazole

| Property | Value |

| CAS Number | 1339666-74-8 bldpharm.com |

| Molecular Formula | C7H11IN2 bldpharm.com |

| Molecular Weight | 250.08 g/mol |

| IUPAC Name | 1-(butan-2-yl)-4-iodo-1H-pyrazole |

Table 2: Properties of Related Halogenated Pyrazole Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Iodo-1H-pyrazole | 3469-69-0 matrix-fine-chemicals.com | C3H3IN2 matrix-fine-chemicals.com | 193.97 |

| 4-Iodo-1-isobutyl-1H-pyrazole | 918487-09-9 sigmaaldrich.com | C7H11IN2 sigmaaldrich.com | 250.08 sigmaaldrich.com |

| 4-Iodo-1-isopropyl-1H-pyrazole | 313350-82-2 sigmaaldrich.com | C6H9IN2 sigmaaldrich.com | 236.05 sigmaaldrich.com |

| tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | 121669-70-3 sigmaaldrich.com | C8H11IN2O2 sigmaaldrich.com | 310.09 |

| 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | Not Available | C7H11IN2O arkat-usa.org | 266.08 arkat-usa.org |

Structure

3D Structure

Properties

IUPAC Name |

1-butan-2-yl-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-3-6(2)10-5-7(8)4-9-10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHFNXBDYILZQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 1 Sec Butyl 4 Iodo 1h Pyrazole

Metal-Catalyzed Cross-Coupling Reactions at the C-4 Position

The C-4 iodo substituent of 1-(sec-butyl)-4-iodo-1H-pyrazole serves as an excellent handle for palladium- and copper-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. nih.gov While specific studies on the Suzuki-Miyaura coupling of 1-(sec-butyl)-4-iodo-1H-pyrazole are not extensively documented in the reviewed literature, the reactivity of analogous 4-iodopyrazole (B32481) derivatives provides significant insight into its expected behavior. For instance, the coupling of other 1-substituted-4-iodopyrazoles with various arylboronic acids has been successfully demonstrated. nih.govnih.gov These reactions generally proceed in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. nih.gov The reaction conditions are typically mild and tolerate a wide range of functional groups. nih.gov The synthesis of 4-aryl-1H-pyrazoles has been achieved through the Suzuki-Miyaura coupling of 4-bromo-1H-1-tritylpyrazole with arylboronic acids, suggesting that the iodo-analogue would be even more reactive.

A general procedure for the Suzuki-Miyaura coupling of a 1-aryl-3-(trifluoromethyl)-4-iodopyrazole with phenylboronic acid involves heating the reactants in a mixture of THF and water with a palladium catalyst and a base, yielding the corresponding 4-phenylpyrazole. nih.gov It is anticipated that 1-(sec-butyl)-4-iodo-1H-pyrazole would undergo similar transformations.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Iodopyrazole Derivatives

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | Reflux | 56 | nih.gov |

| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | - | researchgate.net |

| P1 or P2 Precatalyst | K₃PO₄ | Dioxane/H₂O | 60 | up to 95 | nih.gov |

Note: The examples in this table are for analogous 4-iodopyrazole compounds and not specifically for 1-(sec-butyl)-4-iodo-1H-pyrazole. The yields are for specific substrate combinations as reported in the cited literature.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The C-4 iodo group of 1-(sec-butyl)-4-iodo-1H-pyrazole is an ideal electrophilic partner for this transformation.

Studies on related 1-substituted-4-iodopyrazoles have shown that they readily undergo Sonogashira coupling with terminal alkynes to afford the corresponding 4-alkynylpyrazoles. nih.govclockss.org For example, the reaction of a 1-aryl-3-(trifluoromethyl)-4-iodopyrazole with phenylacetylene, catalyzed by Pd(PPh₃)₄ and CuI in a mixture of THF and triethylamine (B128534) at elevated temperatures, yields the desired 4-(phenylethynyl)pyrazole derivative. nih.gov Copper-free Sonogashira coupling protocols have also been developed and are often preferred to avoid the formation of alkyne homocoupling byproducts. nih.govlibretexts.orgnih.govorganic-chemistry.org

Table 2: General Conditions for Sonogashira Coupling of 4-Iodopyrazole Derivatives

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Pd(PPh₃)₄ | CuI | Et₃N | THF | 80 | - | nih.gov |

| PdCl₂(PPh₃)₂ | CuI | DMF/Et₃N | rt | - | clockss.org | |

| Pd(OAc)₂ | - | Dabco | - | - | - | nih.gov |

Note: The data in this table represents general conditions for analogous 4-iodopyrazole compounds, as specific examples for 1-(sec-butyl)-4-iodo-1H-pyrazole were not detailed in the surveyed literature.

Heck-Mizoroki Reaction for Alkene Functionalization

The Heck-Mizoroki reaction provides a means to form a C-C bond between an aryl or vinyl halide and an alkene, leading to the synthesis of substituted alkenes. wikipedia.org The reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has been investigated, demonstrating the utility of this method for C-4 functionalization. clockss.org

In a study on the Heck-Mizoroki reaction of 4-iodo-1H-tritylpyrazole with methyl acrylate, the use of Pd(OAc)₂ as a catalyst and P(OEt)₃ as a ligand in DMF with triethylamine as a base at 80°C afforded the corresponding 4-(2-methoxycarbonylvinyl)-1-trityl-1H-pyrazole in high yield. clockss.org The choice of the N-protecting group was found to be crucial, with the trityl group being particularly effective. While the sec-butyl group is not a traditional protecting group, its influence on the reaction outcome would be of interest. The reaction is generally stereoselective, favoring the formation of the E-alkene product. clockss.org

Table 3: Heck-Mizoroki Reaction of 1-Trityl-4-iodopyrazole with Various Alkenes

| Alkene | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Methyl acrylate | Pd(OAc)₂ | P(OEt)₃ | Et₃N | DMF | 80 | 95 | clockss.org |

| tert-Butyl acrylate | Pd(OAc)₂ | P(OEt)₃ | Et₃N | DMF | 80 | 90 | clockss.org |

| Methyl vinyl ketone | Pd(OAc)₂ | P(OEt)₃ | Et₃N | DMF | 80 | 85 | clockss.org |

| Styrene | Pd(OAc)₂ | P(OEt)₃ | Et₃N | DMF | 80 | low | clockss.org |

Note: This table details the reaction of 1-trityl-4-iodopyrazole as a model substrate.

C-O Coupling Reactions (e.g., Alkoxylation)

The formation of a C-O bond at the C-4 position of the pyrazole (B372694) ring can be achieved through copper-catalyzed coupling reactions. While palladium-catalyzed C-O coupling reactions of 4-iodopyrazoles with simple alcohols have been reported to be challenging, often leading to dehalogenation as a side reaction, copper-based systems have shown more promise.

The direct 4-alkoxylation of 4-iodo-1H-pyrazoles with various alcohols has been accomplished using a CuI-catalyzed protocol. Optimal conditions involve the use of an excess of the alcohol as the solvent, potassium t-butoxide as the base, and 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) as a ligand, with microwave irradiation at 130°C. These conditions have been successfully applied to introduce a range of alkoxy groups onto the pyrazole ring.

Table 4: Copper-Catalyzed Alkoxylation of 4-Iodo-1-tritylpyrazole

| Alcohol | Catalyst | Ligand | Base | Temperature (°C) | Yield (%) |

| Allyl alcohol | CuI | 3,4,7,8-tetramethyl-1,10-phenanthroline | t-BuOK | 130 (MW) | 66 |

| Cyclopentanol | CuI | 3,4,7,8-tetramethyl-1,10-phenanthroline | t-BuOK | 130 (MW) | 75 |

| Benzyl alcohol | CuI | 3,4,7,8-tetramethyl-1,10-phenanthroline | t-BuOK | 130 (MW) | 72 |

Note: This table is based on the reactivity of 1-trityl-4-iodopyrazole as a representative substrate.

C-N Coupling Reactions (e.g., Amination)

The introduction of nitrogen-based functional groups at the C-4 position of the pyrazole ring can be accomplished via palladium- or copper-catalyzed amination reactions, often referred to as Buchwald-Hartwig amination. The choice of catalyst system can depend on the nature of the amine coupling partner.

Palladium-catalyzed amination of 4-halo-1H-tritylpyrazoles has been shown to be effective for aryl- or alkylamines that lack a β-hydrogen atom, using a Pd(dba)₂/tBuDavePhos catalyst system. nih.gov For amines that do possess a β-hydrogen, such as many primary and cyclic secondary amines, β-hydride elimination can be a competing pathway, leading to lower yields. In these cases, copper-catalyzed systems have proven to be more efficient. nih.gov For example, the CuI-mediated coupling of 4-iodo-1H-1-tritylpyrazole with various primary and secondary amines proceeds in good yields. nih.gov

Table 5: Metal-Catalyzed Amination of 4-Halo-1-tritylpyrazoles

| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Piperidine | Pd(dba)₂ / tBuDavePhos | NaOt-Bu | Toluene | 110 (MW) | 95 | nih.gov |

| Allylamine | CuI / 2-acetylcyclohexanone | t-BuOK | DMF | 100 | 68 | nih.gov |

| Benzylamine | CuI / 2-acetylcyclohexanone | t-BuOK | DMF | 100 | 83 | nih.gov |

| Morpholine | CuI / 2-acetylcyclohexanone | t-BuOK | DMF | 100 | 94 | nih.gov |

Note: The examples provided utilize 4-halo-1-tritylpyrazoles as substrates.

C-P Coupling Reactions (Phosphorylation)

The direct formation of a C-P bond at the C-4 position of a pyrazole ring via phosphorylation of a 4-iodo derivative is a less commonly reported transformation compared to other cross-coupling reactions. While the direct coupling of phosphines or phosphites with 4-iodopyrazoles is not well-documented in the reviewed literature, related transformations suggest potential pathways.

One example of introducing a phosphorus-containing moiety at the C-4 position involves a Heck-Mizoroki type reaction. The coupling of 4-iodo-1-tritylpyrazole with diethyl vinylphosphonate (B8674324), using a palladium catalyst, resulted in the formation of a 4-(2-(diethoxyphosphoryl)vinyl)-1-trityl-1H-pyrazole. clockss.org This reaction, however, forms a C-C bond to a vinylphosphonate rather than a direct C-P bond at the pyrazole ring.

Further research would be necessary to establish efficient protocols for the direct phosphorylation of 1-(sec-butyl)-4-iodo-1H-pyrazole.

Nucleophilic Substitution at the Iodinated Position

The carbon-iodine bond at the 4-position of the pyrazole ring is the most prominent site for chemical reactions. The electron-withdrawing nature of the pyrazole ring enhances the electrophilicity of the C4 carbon, making it susceptible to nucleophilic attack. Furthermore, the iodide is an excellent leaving group, facilitating a range of substitution reactions. While specific studies on 1-(sec-butyl)-4-iodo-1H-pyrazole are limited, the reactivity can be inferred from extensive research on analogous N-substituted 4-iodopyrazoles. These compounds readily undergo various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

For these reactions to be successful, it is often necessary to protect the N-H group of the pyrazole ring to prevent side reactions with the transition metal catalyst. umich.eduresearchgate.net Common protecting groups include the trityl (Tr) and tert-butyloxycarbonyl (Boc) groups. umich.eduresearchgate.net However, in the case of 1-(sec-butyl)-4-iodo-1H-pyrazole, the N1 position is already substituted, which can influence the electronic properties and steric environment of the pyrazole ring, potentially affecting the efficiency and outcome of these coupling reactions.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on N-Substituted 4-Iodopyrazoles

| Reaction Type | Coupling Partner | Catalyst/Ligand System | Product Type | Reference |

| Heck-Mizoroki Reaction | Alkenes | Pd(OAc)₂ / P(OEt)₃ | 4-Alkenylpyrazoles | clockss.org |

| Suzuki-Miyaura Coupling | Arylboronic acids | XPhos Pd G2 | 4-Arylpyrazoles | rsc.org |

| Sonogashira Coupling | Terminal alkynes | Pd catalyst / Cu(I) cocatalyst | 4-Alkynylpyrazoles | wikipedia.orglibretexts.org |

| Buchwald-Hartwig Amination | Amines | Pd(dba)₂ / tBuDavePhos or CuI | 4-Aminopyrazoles | researchgate.netwikipedia.orgnih.gov |

| Cu-Catalyzed Alkoxylation | Alcohols | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | 4-Alkoxypyrazoles | nih.gov |

Detailed research has demonstrated the feasibility of these transformations on related systems. For instance, the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has been shown to yield 4-alkenyl-1H-pyrazoles, with P(OEt)₃ being a suitable ligand. clockss.org Similarly, Suzuki-Miyaura coupling provides access to 4-arylpyrazoles, and Sonogashira coupling allows for the introduction of alkyne moieties. rsc.orgwikipedia.orglibretexts.org The Buchwald-Hartwig amination offers a route to 4-aminopyrazoles, with catalyst systems like Pd(dba)₂/tBuDavePhos being effective for certain amines, while copper(I) iodide is more suitable for others. researchgate.netnih.gov Furthermore, copper-catalyzed coupling with alcohols can be employed to synthesize 4-alkoxypyrazoles. nih.gov It is highly probable that 1-(sec-butyl)-4-iodo-1H-pyrazole would undergo similar transformations, providing access to a wide array of 4-substituted pyrazole derivatives.

Transformations of the sec-Butyl Group (e.g., Oxidation, Isomerization)

The sec-butyl group attached to the pyrazole nitrogen is generally considered to be chemically robust under many reaction conditions. However, under specific and often harsh conditions, it can undergo transformations.

Oxidation: While the pyrazole ring itself can be susceptible to oxidation under strong oxidizing conditions, the sec-butyl group could potentially be oxidized. For instance, strong oxidizing agents might lead to the formation of hydroxylated derivatives or, with cleavage of the carbon-chain, to smaller alkyl fragments. However, such reactions would likely require forcing conditions and may suffer from a lack of selectivity, potentially leading to the degradation of the pyrazole ring as well. Research on the oxidation of N-alkylpyrazoles specifically targeting the alkyl chain is not extensive. One study on the oxidation of 2-(pyrazol-4-yl)ethanols with KMnO₄ led to the formation of 2-(pyrazol-4-yl)-2-oxoacetic acids, indicating that the carbon adjacent to the pyrazole ring can be oxidized. researchgate.net By analogy, it is conceivable that the benzylic-like position of the sec-butyl group could be a target for oxidation, although no specific examples for 1-(sec-butyl)-4-iodo-1H-pyrazole are documented.

Isomerization: Isomerization of the sec-butyl group to other butyl isomers (n-butyl, isobutyl, or tert-butyl) is not a common transformation under typical organic synthesis conditions. Such rearrangements would require significant energy input, likely involving carbocationic intermediates under strongly acidic conditions or radical pathways, which could also lead to undesired side reactions on the pyrazole ring. There is no literature precedent for the isomerization of an N-sec-butyl group on a pyrazole ring.

Further Derivatization of the Pyrazole Ring System

Beyond substitution at the C4 position, the pyrazole ring of 1-(sec-butyl)-4-iodo-1H-pyrazole offers other possibilities for derivatization, although these are generally less facile.

Electrophilic substitution reactions on the pyrazole ring, such as nitration, halogenation, or acylation, typically occur at the C4 position. Since this position is already occupied by an iodine atom in the title compound, further electrophilic substitution would target the C3 and C5 positions. The directing effect of the two nitrogen atoms and the N-sec-butyl group would influence the regioselectivity of such reactions. However, these reactions often require harsh conditions and may not be highly selective.

Another avenue for derivatization involves metalation of the pyrazole ring followed by quenching with an electrophile. Deprotonation of the C3 or C5 protons with a strong base, such as an organolithium reagent, could generate a lithiated intermediate. This intermediate could then react with various electrophiles to introduce new substituents at these positions. The regioselectivity of the deprotonation would be influenced by the steric and electronic effects of the N-sec-butyl and C4-iodo substituents. While this approach is synthetically useful for many heterocyclic systems, its application to 1-(sec-butyl)-4-iodo-1H-pyrazole has not been specifically reported.

Finally, the pyrazole ring itself can participate in cycloaddition reactions, although this is less common for aromatic pyrazoles compared to their non-aromatic counterparts, pyrazolines. Such reactions would disrupt the aromaticity of the ring and are not considered a typical transformation pathway for this class of compounds under standard conditions.

Advanced Spectroscopic and Structural Characterization

Elucidation of Molecular Structure through Multi-Dimensional NMR Spectroscopy (e.g., 2D NMR, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental to the structural elucidation of 1-(sec-Butyl)-4-iodo-1H-pyrazole. While complete spectral data for this specific molecule is not widely published, expected chemical shifts and correlations can be predicted based on analyses of closely related N-alkylated and 4-iodinated pyrazoles. sci-hub.stresearchgate.net

¹H and ¹³C NMR spectroscopy confirm the primary structure. The ¹H NMR spectrum is expected to show two distinct singlets for the pyrazole (B372694) ring protons, H3 and H5. Due to the influence of the adjacent nitrogen atoms and the iodine at C4, these protons would appear in the aromatic region. The sec-butyl group would present a complex set of signals: a methine (CH) proton appearing as a multiplet, two diastereotopic methylene (B1212753) (CH₂) protons also as multiplets, and two methyl (CH₃) groups appearing as a triplet and a doublet.

The ¹³C NMR spectrum would display five distinct signals for the seven carbon atoms. The C4 carbon, bonded to iodine, would be significantly shielded. The C3 and C5 carbons of the pyrazole ring would appear at characteristic chemical shifts, distinguishable from each other. The four carbons of the sec-butyl group would also be resolved.

Predicted ¹H and ¹³C NMR Data for 1-(sec-Butyl)-4-iodo-1H-pyrazole

This table is predictive, based on analogous structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | ~7.5 | - |

| C3 | - | ~139 |

| C4 | - | ~65 |

| H5 | ~7.6 | - |

| C5 | - | ~130 |

| N-CH | ~4.2 (multiplet) | ~58 |

| CH-CH ₂ | ~1.8 (multiplet) | ~30 |

| CH₂-CH ₃ | ~0.8 (triplet) | ~11 |

Multi-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for definitive assignment.

COSY: Would reveal the coupling network within the sec-butyl group, showing correlations between the CH proton and the adjacent CH₂ and CH₃ protons.

HSQC: Would correlate each proton to its directly attached carbon, confirming the assignments for each C-H bond in the molecule.

HMBC: Would establish the connectivity between the sec-butyl group and the pyrazole ring by showing long-range correlations (over 2-3 bonds) from the N-CH proton of the sec-butyl group to the C5 and C3 carbons of the pyrazole ring.

Vibrational Spectroscopy for Bond Analysis (e.g., FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and bonding within 1-(sec-Butyl)-4-iodo-1H-pyrazole. The spectra are characterized by vibrations of the pyrazole ring, the sec-butyl substituent, and the carbon-iodine bond. Data from related compounds like 1-methyl-4-iodo-1H-pyrazole is used to assign expected vibrational modes. nih.gov

Key Expected Vibrational Modes:

C-H Stretching: The aromatic C-H stretching vibrations of the pyrazole ring are expected in the 3100-3150 cm⁻¹ region. The aliphatic C-H stretching vibrations of the sec-butyl group would appear in the 2850-3000 cm⁻¹ range.

Pyrazole Ring Vibrations: Characteristic ring stretching vibrations (C=N, C=C, N-N) typically occur in the 1300-1600 cm⁻¹ region. Ring bending and deformation modes appear at lower frequencies.

C-H Bending: Aliphatic C-H bending and deformation modes for the sec-butyl group are expected between 1350 cm⁻¹ and 1470 cm⁻¹.

C-I Stretching: The carbon-iodine stretching vibration is a low-energy mode and is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹.

The complementary nature of FT-IR and FT-Raman is crucial. Symmetric vibrations often produce strong signals in Raman spectra, while asymmetric vibrations and those with a large change in dipole moment are typically strong in IR spectra.

Predicted Vibrational Frequencies for 1-(sec-Butyl)-4-iodo-1H-pyrazole

This table is predictive, based on general spectroscopic principles and data from analogous compounds.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3150-3100 | Pyrazole C-H stretching |

| 3000-2850 | sec-Butyl C-H stretching |

| 1600-1450 | Pyrazole ring stretching (C=C, C=N) |

| 1470-1350 | sec-Butyl C-H bending |

| 1200-1000 | Pyrazole ring in-plane bending |

X-Ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for 1-(sec-Butyl)-4-iodo-1H-pyrazole has not been publicly reported, analysis of the parent compound, 4-iodo-1H-pyrazole, offers significant insight.

The crystal structure of 4-iodo-1H-pyrazole is known to form one-dimensional chains (catemers) through intermolecular N-H···N hydrogen bonds. However, in 1-(sec-Butyl)-4-iodo-1H-pyrazole, the N1 position is substituted with a bulky sec-butyl group. This substitution fundamentally alters the intermolecular interactions. The N-H donor required for hydrogen bonding is absent, meaning the crystal packing cannot be directed by this strong interaction.

Instead, the solid-state structure of 1-(sec-Butyl)-4-iodo-1H-pyrazole would be governed by weaker forces:

Halogen Bonding: The iodine atom at the C4 position is a potential halogen bond donor. It could form weak to moderate interactions with the electron-rich pyridine-like nitrogen (N2) of a neighboring molecule (C-I···N), influencing the supramolecular assembly.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. The molecular weight of 1-(sec-Butyl)-4-iodo-1H-pyrazole is 250.08 g/mol . sigmaaldrich.com In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 250.

The fragmentation of the molecular ion is predictable based on the established behavior of N-alkyl heterocycles and alkyl halides. libretexts.orgdocbrown.infoyoutube.com The weakest bonds are most likely to cleave, leading to characteristic fragment ions.

Predicted Major Fragmentation Pathways:

Cleavage of the C-I Bond: The C-I bond is relatively weak, and its cleavage would result in the loss of an iodine radical (I•, mass 127), producing a prominent peak at m/z 123, corresponding to the [C₇H₁₁N₂]⁺ ion.

Alpha-Cleavage of the sec-Butyl Group: Cleavage of the C-C bond alpha to the N1 nitrogen is a common pathway for N-alkyl heterocycles. This can occur in two ways for the sec-butyl group:

Loss of an ethyl radical (•CH₂CH₃, mass 29) to form a stable secondary carbocation fragment at m/z 221. This is often a highly favored pathway.

Loss of a methyl radical (•CH₃, mass 15) to form a fragment at m/z 235.

Loss of the Alkyl Group: The entire sec-butyl group (mass 57) can be lost, resulting in a fragment ion at m/z 193, corresponding to the 4-iodopyrazole (B32481) cation.

Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment, often through the characteristic loss of a molecule of hydrogen cyanide (HCN, mass 27) from various fragment ions.

Predicted Major Fragment Ions in the Mass Spectrum of 1-(sec-Butyl)-4-iodo-1H-pyrazole

This table is predictive, based on established fragmentation principles.

| m/z | Identity | Origin |

|---|---|---|

| 250 | [C₇H₁₁IN₂]⁺ | Molecular Ion (M⁺) |

| 221 | [M - C₂H₅]⁺ | Loss of ethyl radical from sec-butyl group |

| 235 | [M - CH₃]⁺ | Loss of methyl radical from sec-butyl group |

| 193 | [M - C₄H₉]⁺ | Loss of sec-butyl radical |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric parameters of molecules. aip.orgnih.gov For 1-(sec-Butyl)-4-iodo-1H-pyrazole, DFT calculations, often employing functionals like B3LYP, provide a detailed picture of its three-dimensional shape and electron distribution. aip.orgresearchgate.net

Theoretical calculations on related pyrazole (B372694) structures reveal key geometric parameters. researchgate.netsemanticscholar.org In the pyrazole ring of similar compounds, bond lengths and angles are influenced by the substituents. The C4-I bond, in particular, is a defining feature, and its properties can be accurately predicted. The geometry optimization of pyrazole analogues is a common practice in computational studies to determine the most stable molecular conformation. semanticscholar.org Studies on 4-halogenated-1H-pyrazoles, for instance, show how different halogens affect the crystal structure and molecular geometry. semanticscholar.org

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. researchgate.netscientific.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. aip.org For pyrazole derivatives, these frontier molecular orbitals are typically distributed across the pyrazole ring. The presence of an electron-withdrawing iodine atom at the C4 position and an electron-donating sec-butyl group at the N1 position significantly modulates the electronic landscape of the molecule. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the electron density distribution and helps identify regions prone to electrophilic or nucleophilic attack. aip.org

Table 1: Predicted Geometric and Electronic Parameters for Pyrazole Derivatives from DFT Studies

| Parameter | Description | Typical Predicted Value Range | Reference |

|---|---|---|---|

| C4-I Bond Length | The distance between the carbon at position 4 and the iodine atom. | 2.05 - 2.15 Å | nih.govrsc.org |

| Pyrazole Ring Angles | Internal bond angles of the pyrazole ring. | 105° - 112° | semanticscholar.org |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 to -5.5 eV | aip.orgscientific.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 to -0.5 eV | aip.orgscientific.net |

Quantum Chemical Analysis of Reactivity and Reaction Mechanisms

Quantum chemical calculations are instrumental in predicting the reactivity of 1-(sec-Butyl)-4-iodo-1H-pyrazole and elucidating potential reaction mechanisms. nih.gov The iodine atom at the C4 position is a key functional group that can participate in various reactions, including cross-coupling and halogen-metal exchange. The electronic properties derived from DFT, such as atomic charges and frontier orbital distributions, help predict the most likely sites for chemical reactions. aip.org

The C4 position of the pyrazole ring is generally susceptible to electrophilic attack, but the presence of the bulky iodine atom can sterically hinder this approach. However, the C-I bond itself is a site of significant chemical activity. The iodine atom can be replaced through various nucleophilic substitution reactions or participate in the formation of organometallic intermediates. Quantum chemical studies on iodinated heterocyclic compounds often explore the energetics of these transformation pathways. nih.govrsc.org The substitution of iodine in organic molecules can enhance their photoactive properties by promoting intersystem crossing, a phenomenon well-studied through quantum chemistry. nih.gov

Conformational Analysis of the sec-Butyl Substituent

The sec-butyl group attached to the N1 position of the pyrazole ring is not rigid and can adopt several conformations due to rotation around the N-Cα and Cα-Cβ single bonds. researchgate.netyoutube.com The sec-butyl group itself is chiral when the R group it's attached to is not one of the other three groups on the stereocenter. wikipedia.org

Computational conformational analysis can identify the most stable rotamers and the energy barriers between them. Studies on similar substituted molecules, like sec-butylbenzene, have shown that there are typically two main types of conformers: gauche and anti. researchgate.net These refer to the dihedral angle formed by the pyrazole ring, the N1 nitrogen, the alpha-carbon of the sec-butyl group, and the beta-carbon of the ethyl moiety.

Anti-conformer: The pyrazole ring and the ethyl group are on opposite sides of the Cα-Cβ bond.

Gauche-conformer: The pyrazole ring and the ethyl group are on the same side, leading to a more sterically crowded arrangement.

The relative populations of these conformers depend on the subtle balance of steric hindrance and weak intramolecular interactions. The pyrazole ring's interaction with the methyl and ethyl parts of the sec-butyl group determines the rotational energy profile. Understanding the preferred conformation is important as it can influence the molecule's packing in a crystal lattice and its interaction with other molecules in solution. researchgate.net

Table 2: Torsional Angles Defining sec-Butyl Conformations

| Conformation | Dihedral Angle (Ring-N1-Cα-Cβ) | Relative Energy | Note |

|---|---|---|---|

| Anti | ~180° | Generally lower | Less steric hindrance. researchgate.net |

Molecular Dynamics Simulations for Solution Behavior and Stability

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of 1-(sec-Butyl)-4-iodo-1H-pyrazole in a solution environment over time. eurasianjournals.com By simulating the movements of the solute and solvent molecules, MD can provide insights into the compound's stability, conformational flexibility, and intermolecular interactions. nih.govmdpi.com

In an MD simulation, the molecule's trajectory is calculated based on a force field that describes the potential energy of the system. This allows for the observation of how the sec-butyl group rotates and flexes in solution and how the solute interacts with surrounding solvent molecules, for instance, through hydrogen bonding or van der Waals forces. eurasianjournals.com

These simulations can reveal the solvation shell structure around the pyrazole derivative and calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. For a molecule like 1-(sec-Butyl)-4-iodo-1H-pyrazole, MD simulations can explore its stability over time, ensuring that the chosen conformation from DFT calculations remains stable in a dynamic, solvated environment. nih.gov This is particularly relevant for understanding how the molecule might behave in a reaction medium or a biological system. eurasianjournals.commdpi.com

In Silico Studies of Molecular Interactions

In silico methods, such as molecular docking, are used to predict and analyze the non-covalent interactions between a small molecule and a larger macromolecular target. nih.govnih.govijpbs.com For 1-(sec-Butyl)-4-iodo-1H-pyrazole, a key interaction of interest is halogen bonding. The iodine atom at the C4 position has an electropositive region (the σ-hole) on its outer surface, which can interact favorably with nucleophilic atoms like oxygen or nitrogen in a target's binding site. researchgate.netchemrxiv.org

These computational techniques allow for the virtual screening of potential interacting partners and provide a structural hypothesis for how the molecule engages with a target, guiding further experimental investigation. nih.govacs.org The focus of such studies is on the nature and geometry of the molecular interactions themselves, rather than the ultimate biological or chemical outcome. core.ac.ukeurekaselect.com

Future Research Directions and Challenges

Development of More Sustainable and Greener Synthetic Routes

The synthesis of 1-(sec-butyl)-4-iodo-1H-pyrazole and its derivatives traditionally relies on methods that may involve hazardous reagents and generate significant waste. Future research will undoubtedly focus on developing more environmentally benign synthetic protocols.

Key areas of investigation will include:

Catalyst-Free Iodination: Exploring direct C-H iodination of 1-sec-butyl-1H-pyrazole using greener iodinating agents and catalysts. While methods for the iodination of pyrazoles exist, such as those using iodine with an oxidant or N-iodosuccinimide (NIS), the development of catalyst-free or metal-free conditions would be a significant advancement. researchgate.net A recent study on the iodination of pyrazoles utilized a hypervalent iodine reagent, PhICl₂, with NH₄SCN or KSeCN, which could be adapted for this specific substrate. beilstein-journals.org

Alternative Solvents: Replacing traditional organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. Microwave-assisted solvent-free synthesis has been successfully applied to other pyrazole (B372694) derivatives and could be a promising route.

One-Pot Syntheses: Designing one-pot procedures starting from simple precursors to minimize purification steps and reduce solvent usage.

A comparison of traditional versus potential greener synthetic routes is highlighted in the table below.

| Parameter | Traditional Synthesis | Potential Greener Routes |

| Starting Materials | Pre-functionalized pyrazoles | Simple pyrazoles, direct C-H functionalization |

| Reagents | Strong bases (e.g., n-BuLi), hazardous iodinating agents | Milder, recyclable reagents, electrochemistry |

| Solvents | Volatile organic compounds (VOCs) | Water, bio-solvents, solvent-free conditions |

| Energy Input | Conventional heating | Microwave irradiation, sonication |

| Waste Generation | Stoichiometric byproducts, solvent waste | Reduced byproducts, catalytic processes |

Exploration of Novel Reactivity Patterns for the Iodinated Pyrazole Core

The C-I bond in 1-(sec-butyl)-4-iodo-1H-pyrazole is a key functional handle for a variety of cross-coupling reactions. While Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are well-established for iodopyrazoles, future research should explore less conventional reactivity patterns. arkat-usa.orgresearchgate.net

Potential areas of exploration include:

C-H Activation/Functionalization: Utilizing the directing ability of the pyrazole nitrogen atoms to achieve regioselective C-H activation at other positions of the pyrazole ring or the sec-butyl group.

Photoredox Catalysis: Employing visible-light-mediated reactions to forge new bonds at the C4 position under mild conditions.

Transition-Metal-Free Coupling Reactions: Developing novel coupling protocols that avoid the use of expensive and potentially toxic transition metals.

Multicomponent Reactions: Designing new multicomponent reactions where 1-(sec-butyl)-4-iodo-1H-pyrazole acts as a key building block to rapidly generate molecular complexity.

Asymmetric Synthesis and Stereocontrol in Pyrazole Derivatives

The sec-butyl group in 1-(sec-butyl)-4-iodo-1H-pyrazole contains a stereocenter, meaning the compound exists as a racemic mixture of (R)- and (S)-enantiomers. The development of synthetic routes that can selectively produce one enantiomer over the other is a significant challenge and a crucial area for future research, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity.

Future research should focus on:

Asymmetric Alkylation: Developing methods for the enantioselective alkylation of 4-iodopyrazole (B32481) with a sec-butyl halide using chiral catalysts.

Kinetic Resolution: Exploring enzymatic or chemical methods to resolve the racemic mixture of 1-(sec-butyl)-4-iodo-1H-pyrazole.

Chiral Auxiliary-Mediated Synthesis: Utilizing chiral auxiliaries to direct the stereochemical outcome of the pyrazole synthesis or its subsequent functionalization.

Stereospecific Cross-Coupling: Investigating whether the stereocenter in the sec-butyl group can influence the stereochemical outcome of reactions at other parts of the molecule.

Advanced Characterization of Transient Species and Reaction Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of 1-(sec-butyl)-4-iodo-1H-pyrazole is crucial for optimizing existing methods and developing new ones. This requires the use of advanced analytical techniques to detect and characterize short-lived intermediates.

Future research efforts could employ:

In-situ Spectroscopy: Using techniques like in-situ NMR, IR, and Raman spectroscopy to monitor reactions in real-time and identify transient species.

Mass Spectrometry Techniques: Employing advanced mass spectrometry methods, such as Cold Spray Ionization Mass Spectrometry (CSI-MS), to detect and characterize reactive intermediates.

Computational Modeling: Using density functional theory (DFT) and other computational methods to model reaction pathways and predict the structures and energies of intermediates and transition states.

| Technique | Information Gained |

| In-situ NMR | Structural information of intermediates, reaction kinetics |

| In-situ IR/Raman | Vibrational modes of transient species, bonding changes |

| Advanced Mass Spec | Mass-to-charge ratio of intermediates, fragmentation patterns |

| Computational Chemistry | Reaction energy profiles, transition state geometries |

Integration with Flow Chemistry and Automation for Scalable Production

For 1-(sec-butyl)-4-iodo-1H-pyrazole to be utilized in industrial applications, its synthesis must be scalable, safe, and cost-effective. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes in this regard.

Future research should focus on:

Developing Continuous Flow Syntheses: Translating the optimal batch synthesis of 1-(sec-butyl)-4-iodo-1H-pyrazole to a continuous flow process. This can lead to improved heat and mass transfer, enhanced safety, and higher yields.

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen reaction parameters (e.g., temperature, pressure, catalyst loading, residence time) to identify the optimal conditions for the synthesis.

In-line Purification and Analysis: Integrating purification and analytical techniques directly into the flow system to enable real-time monitoring and control of product quality.

Design and Synthesis of Advanced Scaffolds Utilizing 1-(sec-Butyl)-4-iodo-1H-pyrazole

The unique structural features of 1-(sec-butyl)-4-iodo-1H-pyrazole make it an attractive scaffold for the construction of more complex molecular architectures with applications in supramolecular chemistry and materials science. rsc.org

Future research directions include:

Advanced Materials: Incorporating this pyrazole derivative into the structure of organic light-emitting diodes (OLEDs), liquid crystals, or porous organic frameworks (POFs). The electronic properties of the pyrazole ring, combined with the potential for extensive functionalization, could lead to materials with novel photophysical or conductive properties. chemimpex.com

Bioactive Molecules: While outside the direct scope of this section, it is worth noting that the development of advanced synthetic methods for this compound will facilitate its use in medicinal chemistry for the discovery of new therapeutic agents. elsevierpure.com

Q & A

Q. What are the established synthetic methodologies for 1-(sec-Butyl)-4-iodo-1H-pyrazole, and how can reaction parameters be optimized to enhance yield?

Answer: The synthesis involves cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with substituted hydrazines to form the pyrazole core. For iodination, iodine monochloride (ICl) or N-iodosuccinimide (NIS) is typically used under controlled conditions (0–5°C, anhydrous solvent). Key optimization steps include:

- Stoichiometry: A 1:1.2 molar ratio of pyrazole intermediate to iodinating agent minimizes side reactions.

- Solvent choice: Polar aprotic solvents like DMF enhance reactivity, as observed in analogous pyrazole iodinations .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Yield improvements (up to 75%) are reported with strict anhydrous conditions and inert atmospheres .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of 1-(sec-Butyl)-4-iodo-1H-pyrazole?

Answer:

- NMR spectroscopy: H and C NMR confirm substitution patterns (e.g., sec-butyl and iodine positions). F or I NMR (if applicable) can detect halogen-specific shifts .

- X-ray crystallography: Single-crystal analysis resolves bond angles and steric effects, critical for verifying the iodine substituent’s orientation. Studies on similar iodinated pyrazoles show C–I bond lengths of ~2.09 Å .

- Mass spectrometry (HRMS): Validates molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the iodine substituent in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

- Density Functional Theory (DFT): Calculates bond dissociation energies (BDEs) for C–I bonds (typically ~50 kcal/mol) to assess oxidative addition feasibility.

- Molecular docking: Models interactions with palladium catalysts to predict regioselectivity. For example, steric hindrance from the sec-butyl group may direct coupling to the iodine-bearing position .

- Solvent modeling: Polarizable continuum models (PCM) evaluate solvent effects on transition states, guiding optimal solvent selection (e.g., toluene vs. DMF) .

Q. How should researchers resolve contradictions in reported stability data for iodo-pyrazoles under varying storage conditions?

Answer:

- Controlled stability studies: Design accelerated degradation experiments (40°C/75% RH for 6 months) with HPLC monitoring. Compare results to literature claims.

- Light sensitivity tests: Expose samples to UV (254 nm) and visible light, tracking decomposition via TLC or NMR. Iodo-pyrazoles are often light-sensitive, necessitating amber glass storage .

- Moisture control: Karl Fischer titration quantifies water content; anhydrous storage (desiccants like silica gel) prevents hydrolysis .

Q. What strategies mitigate poor aqueous solubility of halogenated pyrazoles in pharmacological studies?

Answer:

- Prodrug design: Introduce phosphate or sulfonate groups via esterification (e.g., ethyl ester derivatives improve logP by 1–2 units) .

- Nanoformulation: Encapsulate in liposomes (size: 100–200 nm) or use cyclodextrin complexes (e.g., β-cyclodextrin increases solubility 10-fold) .

- Co-solvent systems: Use PEG-400/water (70:30) or DMSO/water (10:90) mixtures, validated in analogs like 5-methyl-1-phenylpyrazole .

Methodological Challenges and Solutions

Q. How can kinetic studies elucidate the mechanism of iodine substitution in pyrazoles under catalytic conditions?

Answer:

- Rate determination: Use stopped-flow UV-Vis spectroscopy to monitor iodine displacement (e.g., with NaI in DMSO).

- Isotopic labeling: O-labeled HO traces hydrolysis pathways in nucleophilic substitutions .

- Catalyst screening: Compare Pd(PPh) vs. CuI in Ullmann-type couplings, analyzing Arrhenius plots to identify rate-limiting steps .

Q. What in vitro assays are suitable for evaluating bioactivity while addressing potential cytotoxicity of iodo-pyrazoles?

Answer:

- Cytotoxicity screening: Pre-test compounds in HEK-293 or HepG2 cells (MTT assay) to establish IC values.

- Targeted assays: Use kinase inhibition (e.g., JAK2) or antimicrobial assays (MIC against S. aureus) with dose-response curves (0.1–100 µM).

- Metabolic stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated deiodination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.